![molecular formula C18H24N4O B6446254 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640877-31-0](/img/structure/B6446254.png)
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves several steps. One common approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (precursor) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method yields the desired compound.
Molecular Structure Analysis
The molecular structure consists of the pyrimidine ring fused with a chromenone moiety. The methoxy group and phenylpropyl substituent are strategically positioned. Analyzing the 1H NMR, 13C NMR, and mass spectroscopy data confirms the compound’s structure .
Scientific Research Applications
- MMPP has been investigated for its neuroprotective effects in Parkinson’s disease models. In a study by Choi et al., MMPP inhibited STAT3 activation, reduced dopamine depletion, and ameliorated behavioral impairments induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exposure . This suggests its potential as a therapeutic agent for neurodegenerative disorders.
- MMPP is a selective STAT3 inhibitor with anti-inflammatory properties. It attenuates neuroinflammation by inhibiting glial activation and reducing inflammatory markers such as inducible nitric oxide synthase (iNOS) and ionized calcium binding adaptor molecule 1 (Iba1) .
- MMPP is a novel synthetic analogue of BHPB (4-(3-(4-methoxyphenyl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one). It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes treated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) .
- In a study on related compounds, MMPP derivatives exhibited antifungal activity against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum .
Neuroprotection and Parkinson’s Disease
Anti-Inflammatory Properties
Synthetic Analogue for Inflammation
Antifungal Activity
Crystal Growth Studies
Mechanism of Action
Target of Action
The primary target of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .
Pharmacokinetics
The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
The inhibition of AChE by 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine leads to an increase in acetylcholine levels . This can enhance cognitive functions, making the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Future Directions
: Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489. Link
properties
IUPAC Name |
4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10H,5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLUQHONRMNTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
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